Ácido alfa-fenilcinámico

Descripción general

Descripción

La rugulosina es una micotoxina antraquinónica con la fórmula molecular C₃₀H₂₂O₁₀. Es producida por varias especies del género Penicillium, incluyendo Penicillium rugulosum . La rugulosina es conocida por sus propiedades hepatotóxicas y carcinogénicas . Se ha reportado que exhibe actividad antimicrobiana contra bacterias Gram-positivas y Gram-negativas, así como actividad antifúngica moderada .

Aplicaciones Científicas De Investigación

Química: En química, la rugulosina se estudia por sus características estructurales únicas y su capacidad de sufrir diversas reacciones químicas, lo que la convierte en un compuesto valioso para estudios sintéticos y mecanísticos .

Biología: En biología, la rugulosina se utiliza para estudiar sus propiedades antimicrobianas y sus efectos en diferentes microorganismos . Se ha demostrado que inhibe el crecimiento de bacterias, hongos y amebas .

Medicina: En medicina, las propiedades hepatotóxicas y carcinogénicas de la rugulosina son de interés para estudios toxicológicos . También se estudia por su posible uso como bioinsecticida .

Industria: En la industria, la rugulosina se produce utilizando métodos ecológicos que implican residuos agroindustriales, lo que la convierte en una opción sostenible para la producción de compuestos antimicrobianos .

Mecanismo De Acción

La rugulosina ejerce sus efectos uniéndose específicamente al sitio activo de la escualeno epoxidasa, inhibiendo así su actividad enzimática y alterando la síntesis de ergosterol . Esta inhibición afecta la integridad de la membrana celular en los hongos y otros microorganismos, lo que lleva a su muerte . Además, se ha demostrado que la rugulosina inhibe la penetración del ARN del fago en las bacterias huésped, evitando que el material genético del fago ingrese e infecte las células bacterianas .

Análisis Bioquímico

Biochemical Properties

It is known that phenolic compounds, which include phenylpropanoids like alpha-Phenylcinnamic acid, can interact with proteins, altering their structure and properties . These interactions can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .

Molecular Mechanism

It is known that phenolic compounds can interact with proteins, leading to changes in their structure and properties . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de rugulosina implica un enfoque quimioenzimático y biomimético. Este método incluye la preparación de (−)-rugulosina B heterodimérica, (−)-rugulosina C homodimerica y varios análogos de rugulina en tres o cuatro pasos a partir de antraquinonas . El proceso soporta la dimerización entre intermedios monoméricos sustituidos de diversas maneras durante la biosíntesis de la rugulosina de origen natural .

Métodos de Producción Industrial: La producción industrial de rugulosina se lleva a cabo típicamente utilizando hongos filamentosos, como las especies de Penicillium, que son conocidos por su versatilidad metabólica y su capacidad de producir una amplia variedad de metabolitos secundarios . El proceso de producción implica el crecimiento de los hongos en residuos agroindustriales, como los residuos de uva y el suero de queso, lo que hace que el proceso sea ecológicamente amigable .

Análisis De Reacciones Químicas

Tipos de Reacciones: La rugulosina sufre varias reacciones químicas, incluyendo oxidación y dimerización .

Reactivos y Condiciones Comunes:

Dimerización: La dimerización de unidades monoméricas quirales de antraquinona es un paso clave en la biosíntesis de la rugulosina.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen análogos de rugulina y otras bisantraquinonas modificadas .

Comparación Con Compuestos Similares

- Rugulosina C

- 2,2’-epi-Citoskyrin A

- Flavoskyrin

- Rugulina

- Deoxiluteoskyrin

Singularidad: La rugulosina es única debido a su estructura dimérica específica y su capacidad de inhibir la escualeno epoxidasa . Esto la diferencia de otras bisantraquinonas, que pueden tener diferentes dianas moleculares y actividades biológicas .

Propiedades

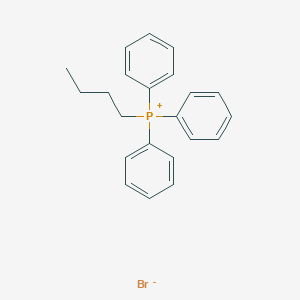

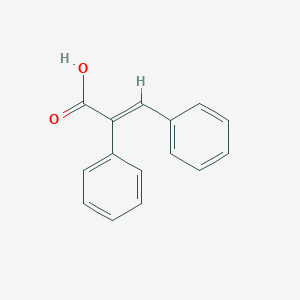

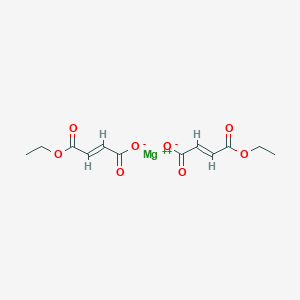

IUPAC Name |

(E)-2,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDDLDNGQCUOJQ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871015 | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-48-5, 3368-16-9 | |

| Record name | (E)-α-Phenylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylcinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Phenylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-diphenylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PKH62904B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of alpha-phenylcinnamic acid in scientific research?

A1: Alpha-phenylcinnamic acid serves as a valuable tool in several research areas. It has been studied for its potential therapeutic benefits, particularly its inhibitory effects on arachidonate metabolism in leukocytes []. Additionally, its unique structural properties make it a useful substrate in exploring various chemical reactions, including enantioselective hydrogenation with cinchonidine-modified palladium catalysts [, ] and decarboxylation reactions using ionic liquids [].

Q2: Can you elaborate on the structural characteristics of alpha-phenylcinnamic acid and provide its molecular formula and weight?

A2: Alpha-phenylcinnamic acid is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol. Its structure consists of a benzene ring linked to a cinnamic acid moiety through a single bond at the alpha position of the cinnamic acid.

Q3: Several studies mention the "E" and "Z" isomers of alpha-phenylcinnamic acid. What is the significance of these isomers, and how do their properties differ?

A3: The "E" and "Z" designations refer to the geometrical isomers of alpha-phenylcinnamic acid, arising from the restricted rotation around the double bond in the cinnamic acid moiety. These isomers can exhibit different physical and chemical properties, impacting their reactivity and biological activity. For instance, research has focused on the enantioselective hydrogenation of (E)-alpha-phenylcinnamic acid to produce specific enantiomers of 2,3-diphenylpropionic acid, highlighting the importance of isomeric purity in certain applications [, ].

Q4: Are there any established analytical methods for detecting and quantifying alpha-phenylcinnamic acid and its metabolites in biological samples?

A4: While research on analytical methods specifically for alpha-phenylcinnamic acid and its metabolites is limited within the provided papers, a high-pressure liquid chromatographic method has been successfully employed to determine salicylsalicylic acid, aspirin, and salicylic acid in human plasma and urine []. This method, utilizing UV detection and specific extraction procedures, demonstrates the potential for adapting similar techniques to analyze alpha-phenylcinnamic acid and its metabolic products.

Q5: How is computational chemistry being utilized in research related to alpha-phenylcinnamic acid?

A5: Computational chemistry plays a crucial role in understanding the properties and behavior of alpha-phenylcinnamic acid. Researchers utilize molecular modeling techniques to investigate the structure and potential energy surfaces of its E and Z isomers []. Furthermore, bond order calculations on neutral molecules and radical cations of alpha-phenylcinnamic acid silylesters provide insights into their fragmentation patterns upon electron impact ionization [].

Q6: The Pschorr synthesis is mentioned in the context of alpha-phenylcinnamic acid. Can you elaborate on the significance of this reaction and its relevance to this compound?

A6: The Pschorr synthesis is a classic chemical reaction used to construct polycyclic aromatic compounds []. While not directly using alpha-phenylcinnamic acid itself, the reaction involves diazonium salt intermediates, similar to those potentially derived from alpha-phenylcinnamic acid derivatives. This reaction highlights the potential for synthesizing structurally complex molecules related to alpha-phenylcinnamic acid, expanding its utility in organic synthesis.

Q7: Some studies investigate the effects of alpha-phenylcinnamic acid derivatives. How do modifications to the basic structure of alpha-phenylcinnamic acid impact its activity?

A7: Modifications to the basic structure of alpha-phenylcinnamic acid, particularly the addition of hydroxyl groups to the phenyl rings, significantly influence its biological activity []. For example, 3,3',4-trihydroxystilbene, a derivative obtained by decarboxylation of an alpha-phenylcinnamic acid derivative, exhibits potent inhibitory effects on leukocyte lipoxygenase and cyclooxygenase activities. This highlights the potential for structure-activity relationship (SAR) studies to identify more potent and selective derivatives of alpha-phenylcinnamic acid for specific therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)